molecular formula C20H23N3O3 B3083830 [[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl](phenyl)-amino]acetic acid CAS No. 1142206-02-7

[[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl](phenyl)-amino]acetic acid

Cat. No.: B3083830
CAS No.: 1142206-02-7
M. Wt: 353.4 g/mol
InChI Key: GDJWWLQOZMZELX-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl-amino]acetic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain .

Cellular Effects

The effects of [2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl-amino]acetic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with acetylcholinesterase can lead to increased levels of acetylcholine, thereby enhancing cognitive functions . Additionally, [2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl-amino]acetic acid has been shown to affect gene expression related to neurotransmitter synthesis and degradation .

Molecular Mechanism

At the molecular level, [2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl-amino]acetic acid exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby increasing its availability in the synaptic cleft . This inhibition is achieved through a mixed-type mechanism, involving both competitive and non-competitive inhibition . Additionally, [2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl-amino]acetic acid may influence gene expression by modulating transcription factors involved in neurotransmitter regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl-amino]acetic acid have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular functions . Studies have shown that prolonged exposure to [2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl-amino]acetic acid can lead to sustained increases in acetylcholine levels, which may have therapeutic implications for neurodegenerative diseases .

Dosage Effects in Animal Models

The effects of [2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl-amino]acetic acid vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive functions without significant adverse effects . At higher doses, it can lead to toxicity and adverse effects such as gastrointestinal disturbances and hepatotoxicity . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl-amino]acetic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate neurotransmitter levels . It affects metabolic flux by modulating the activity of acetylcholinesterase and other enzymes involved in neurotransmitter synthesis and degradation . This modulation can lead to changes in metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of [2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl-amino]acetic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to accumulate in the brain, where it exerts its effects on neurotransmitter regulation . Its localization and accumulation are influenced by its interactions with transporters and binding proteins that facilitate its uptake and distribution.

Subcellular Localization

[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl-amino]acetic acid is localized in specific subcellular compartments, where it exerts its activity . It is primarily found in the synaptic cleft, where it inhibits acetylcholinesterase and increases acetylcholine levels . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell.

Chemical Reactions Analysis

[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl-amino]acetic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl-amino]acetic acid has several scientific research applications:

Comparison with Similar Compounds

[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl-amino]acetic acid can be compared with other similar compounds, such as:

The uniqueness of [2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl-amino]acetic acid lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities.

Properties

IUPAC Name

2-(N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]anilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c24-19(15-23(16-20(25)26)18-9-5-2-6-10-18)22-13-11-21(12-14-22)17-7-3-1-4-8-17/h1-10H,11-16H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJWWLQOZMZELX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN(CC(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601185821
Record name Glycine, N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601185821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142206-02-7
Record name Glycine, N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142206-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601185821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl](phenyl)-amino]acetic acid
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